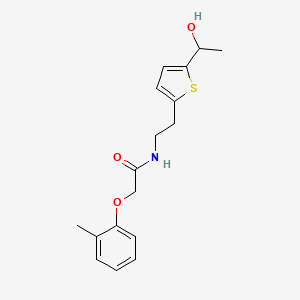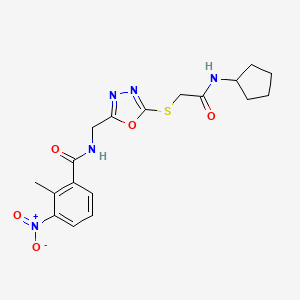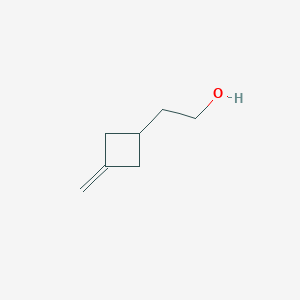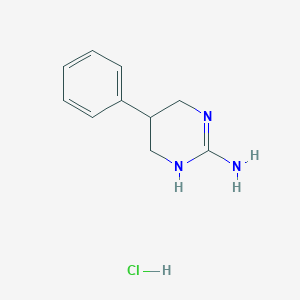
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as TH-302, is a hypoxia-activated prodrug that is currently being studied for its potential therapeutic applications in cancer treatment. This compound has gained significant attention in the scientific community due to its unique mechanism of action, which allows it to selectively target hypoxic cancer cells while sparing normal cells.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide involves the reaction of 2-(o-tolyloxy)acetic acid with N-(2-aminoethyl)-5-(1-hydroxyethyl)thiophene-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Starting Materials
2-(o-tolyloxy)acetic acid, N-(2-aminoethyl)-5-(1-hydroxyethyl)thiophene-2-carboxamide, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Acetic anhydride
Reaction
Step 1: N-(2-aminoethyl)-5-(1-hydroxyethyl)thiophene-2-carboxamide is dissolved in a suitable solvent such as dichloromethane or dimethylformamide., Step 2: To the solution, 2-(o-tolyloxy)acetic acid is added along with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst., Step 3: The reaction mixture is stirred at room temperature for several hours until completion., Step 4: The resulting intermediate is then treated with acetic anhydride in the presence of a base such as triethylamine to yield the final product, N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide., Step 5: The product is purified by column chromatography or recrystallization to obtain a pure compound.
Wirkmechanismus
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once inside hypoxic cells, N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is converted into its active form, which generates a cytotoxic alkylating agent that damages DNA and induces cell death. This mechanism of action allows N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide to selectively target hypoxic cancer cells while sparing normal cells.
Biochemische Und Physiologische Effekte
Studies have shown that N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide has significant antitumor activity in a variety of cancer types, including pancreatic cancer, breast cancer, and lung cancer. The compound has also been shown to enhance the efficacy of radiation and chemotherapy in preclinical models. N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide has a favorable pharmacokinetic profile, with low toxicity and good tolerability in animal models and human clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is its ability to selectively target hypoxic cancer cells, which makes it a promising candidate for cancer therapy. However, the compound has some limitations for lab experiments, including the need for hypoxic conditions to activate the prodrug and the potential for toxicity in normal cells under certain conditions.
Zukünftige Richtungen
There are many potential future directions for the research and development of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide. Some of these directions include the optimization of the synthesis method to improve yield and purity, the development of new formulations to enhance delivery and efficacy, and the investigation of combination therapies to further improve the efficacy of cancer treatment. Additionally, the potential applications of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide in other diseases, such as ischemic heart disease and stroke, are also worth exploring.
Wissenschaftliche Forschungsanwendungen
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound is designed to selectively target hypoxic cancer cells, which are known to be resistant to conventional cancer therapies such as radiation and chemotherapy. By targeting hypoxic cells, N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide has the potential to improve the efficacy of cancer treatment while minimizing side effects.
Eigenschaften
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-5-3-4-6-15(12)21-11-17(20)18-10-9-14-7-8-16(22-14)13(2)19/h3-8,13,19H,9-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJLPYWBPVBZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chlorophenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2463898.png)
![5-Methyl-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide](/img/structure/B2463899.png)
![5-methyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-carboxamide](/img/structure/B2463900.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2463906.png)
![(E)-N-carbamoyl-2-cyano-3-[5-(3,4-dichlorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2463907.png)

![N-(2-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2463910.png)



![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)

![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)